molecular formula C14H11NO5 B137724 N,O-Bis-(phenoxycarbonyl)-hydroxylamine CAS No. 141580-65-6

N,O-Bis-(phenoxycarbonyl)-hydroxylamine

Cat. No.: B137724
CAS No.: 141580-65-6
M. Wt: 273.24 g/mol
InChI Key: PTZVLZBVOIUMCH-UHFFFAOYSA-N
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Description

N,O-Bis-(phenoxycarbonyl)-hydroxylamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. It is characterized by the presence of phenoxycarbonyl groups attached to a hydroxylamine moiety, making it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis-(phenoxycarbonyl)-hydroxylamine typically involves the reaction of hydroxylamine with phenyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,O-Bis-(phenoxycarbonyl)-hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It participates in nucleophilic substitution reactions, where the phenoxycarbonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,O-Bis-(phenoxycarbonyl)-hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,O-Bis-(phenoxycarbonyl)-hydroxylamine exerts its effects involves the interaction of its functional groups with target molecules. The phenoxycarbonyl groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The hydroxylamine moiety can act as a nucleophile, attacking electrophilic centers in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,O-Bis(trimethylsilyl)acetamide
  • N,O-Bis(trimethylsilyl)trifluoroacetamide

Uniqueness

Compared to similar compounds, N,O-Bis-(phenoxycarbonyl)-hydroxylamine is unique due to its phenoxycarbonyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in various applications.

Properties

IUPAC Name

(phenoxycarbonylamino) phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-13(18-11-7-3-1-4-8-11)15-20-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZVLZBVOIUMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NOC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435761
Record name Phenyl [(phenoxycarbonyl)oxy]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141580-65-6
Record name Phenyl [(phenoxycarbonyl)oxy]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium bicarbonate (21.5 g, 0.256 mol) in water (150 ml) at 0° C. was added hydroxylamine hydrochloride (8.8 g, 0.127 mol). The reaction mixture was stirred for 30 min. and phenylchloroformate (60 g, 0.383 mol) was introduced directly into the vigorously stirred mixture. Sodium bicarbonate (32.3 g, 3.85 mol) in water (300 ml) was added to the mixture. The mixture was stirred for 30 min., the ice-bath removed and stirring continued for an additional 2 h at room temperature. The resultant suspension was filtered and the filter cake washed with water. The wet filter cake was collected, suspended in hexane, filtered and again washed with hexane. The solid was kept at 0° C. overnight to afford N,O-bis-phenoxycarbonylhydroxylamine (23.5 g, 68%) as a solid. Melting point: 80-82° C. 1H NMR (CDCl3, 200 Mz): δ 7.26(m, 5H), 7.42 (m, 5H) and 8.54 (s, 1H).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
32.3 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0° C. (ice bath) stirred sodium bicarbonate (143 g, 1.70 Mol ) solution (1 L H2O) in a 4 L Erlenmeyer flask was added hydroxylamine hydrochloride (58.76 g, 0.85 mol). After some foaming the reaction mixture was stirred for 0.5 h. Phenylchloroformate (400 g, :2.55 mol, 4×100 g bottles from Aldrich Chemical Company) was poured from the bottle directly into the vigorously stirred cold reaction mixture; rapidly followed by addition of additional sodium bicarbonate (214.5 g, 2.55 mol) in water (1.8 L ); 200 mL additional water used to rinse remaining bicarbonate residue into reaction mixture. The reaction was stirred 0.5 h the ice bath removed and stirred 2 h at room temperature. The resulting suspension was filtered and the collected white solid washed with water. The resulting wet white solid was collected, suspended in hexanes (800 mL), refiltered and collected; suspension in hexane, filtration was repeated two more times. The resulting solid was dissolved in ether (800 mL), washed with brine, dried (MgSO4), and concentrated to afford 200 g of the desired hydroxylamine derivative as a white solid. The material was dissolved in 450 mL ether with heating and hexanes were added (500 mL) with continued heating until some cloudiness develops. Seed crystals were added and product begins crystalization (precipitation); as solid forms more hexane was added (to a total volume of 1.8 L) and the flask allowed to stand overnight at room temperature. The mixture is then cooled to 5° and the white solid collected, washed with hexane, and dried to afford 175 g of white crystaline N,O-bis(carbophenoxy)hydroxylamine (75%). m.p.: 80°-82° C. 1H NMR (300 MHz, DMSO-d6) δ TMS: 7.16-7.14 (m, 10H), 12.35 (1H, bs). Anal. Calcd. for C14H11NO5 : C, 61.54; H, 4.06; N, 5.13. Found: C, 61.50; H, 4.14; N, 5.13.
Quantity
143 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.76 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
214.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.8 L
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a 0° C. (ice bath) stirred sodium bicarbonate (143 g, 1.70 Mol) solution (1L H2O) in a 4 L Erlenmeyer flask was added hydroxylamine hydrochloride (58.76 g, 0.85 mol). After some foaming the reaction mixture was stirred for 0.5 h. Phenylchloroformate (400 g, 2.55 mol, 4×100 g bottles from Aldrich Chemical Company) was poured from the bottle directly into the vigorously stirred cold reaction mixture; rapidly followed by addition of additional sodium bicarbonate (214.5 g, 2.55 mol) in water(1.8 L ); 200 mL additional water used to rinse remaining bicarbonate residue into reaction mixture. The reaction was stirred 0.5 h the ice bath removed and stirred 2 h at room temperature. The resulting suspension was filtered and the collected white solid washed with water. The resulting wet white solid was collected, suspended in hexanes (800 mL), refiltered and collected; suspension in hexane, filtration was repeated two more times. The resulting solid was dissolved in ether (800 mL), washed with brine, dried (MgSO4), and concentrated to afford 200 g of the desired hydroxylamine derivative as a white solid. The material was dissolved in 450 mL ether with heating and hexanes were added (500 mL) with continued heating until some cloudiness develops. Seed crystals were added and product begins crystalization (precipitation); as solid forms more hexane was added (to a total volume of 1.8 L) and the flask allowed to stand overnight at room temperature. The mixture is then cooled to 5° and the white solid collected ,washed with hexane, and dried to afford 175 g of white crystaline N,O-bis(carbophenoxy)hydroxylamine (75%). m.p.: 80°-82° C. 1H NMR (300 MHz, DMSO-d6) δ TMS: 7.16-7.14 (m, 10 H), 12.35 (1H), 12.35 (1H, bs). Anal. Calcd. for C14H11NO5 : C, 61.54; H, 4.06; N, 5.13. Found: C, 61.50; H, 4.14; N, 5.13.
Quantity
143 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
58.76 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
214.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.8 L
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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